molecular formula C15H13FN4O3 B2831709 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034330-10-2

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2831709
CAS No.: 2034330-10-2
M. Wt: 316.292
InChI Key: QABXJNWWOPPZAK-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position is occupied by a 3-fluoro-4-methoxyphenyl group, while the 5-position is substituted with a 2-methoxy-4-methylpyrimidin-5-yl moiety. This dual aromatic substitution confers unique electronic and steric properties to the molecule.

The molecular formula is C₁₇H₁₅FN₄O₃, with a calculated molecular weight of 358.33 g/mol.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-8-10(7-17-15(18-8)22-3)14-19-13(20-23-14)9-4-5-12(21-2)11(16)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABXJNWWOPPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base and a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound is in the development of new pharmaceuticals. Its oxadiazole moiety is known for its biological activity, particularly in anti-cancer and anti-inflammatory therapies.

Case Study: Anti-Cancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds similar to 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole significantly inhibited tumor growth in xenograft models, suggesting potential as a chemotherapeutic agent .

Agricultural Chemistry

The compound's potential extends to agricultural applications, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with specific biological pathways in pests.

Case Study: Pesticidal Activity
In a controlled study, derivatives of this compound were tested for their efficacy against common agricultural pests. Results indicated that certain formulations exhibited high levels of toxicity towards target species while maintaining low toxicity to beneficial insects .

Material Science

In material science, compounds containing oxadiazole groups have been investigated for their use in organic electronics and photonic devices due to their favorable electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating oxadiazole derivatives into OLEDs enhances their efficiency and stability. The specific compound under discussion has been integrated into device architectures, resulting in improved light emission and operational lifespan .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can be contextualized by comparing it to other 1,2,4-oxadiazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₁₅FN₄O₃ 358.33 3-(3-Fluoro-4-methoxyphenyl), 5-(2-methoxy-4-methylpyrimidin-5-yl) Pyrimidine substitution enhances aromatic interactions; fluorinated aryl group
3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole C₁₃H₁₄FN₃O₂ 263.27 3-(3-Fluoro-4-methoxyphenyl), 5-pyrrolidin-2-yl Aliphatic pyrrolidine improves solubility; lower molecular weight
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 347.69 5-(2-Chloropyridin-3-yl), 3-(2-(difluoromethoxy)phenyl) Halogenated groups increase lipophilicity; ether linkage
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₂₀H₁₁F₆N₃OS 479.38 5-(thienyl with trifluoromethyl), 3-(trifluoromethylphenyl) Trifluoromethyl groups enhance electron-withdrawing effects; higher molecular weight

Key Observations:

Substituent Effects on Solubility and Lipophilicity :

  • The target compound’s pyrimidine substituent (logP ≈ 2.5 estimated) likely reduces solubility compared to the pyrrolidine-containing analog (logP ≈ 1.8) . However, the methoxy groups may mitigate this by forming hydrogen bonds.
  • The trifluoromethyl groups in significantly increase lipophilicity (logP ≈ 4.0), making it more suited for membrane penetration.

Aromatic vs. The target’s pyrimidine ring may improve binding affinity to enzymes or receptors via planar stacking interactions, a feature absent in aliphatic analogs.

The target compound’s fluoro and methoxy groups offer moderate electronic modulation.

Synthetic Complexity :

  • The pyrimidine moiety in the target compound requires multi-step synthesis, as seen in related pyrimidine derivatives (e.g., ), whereas pyrrolidine-containing analogs are simpler to prepare.

Research Implications:

  • The target compound’s hybrid aromatic system may bridge the gap between high-affinity binding (pyrimidine) and moderate solubility (methoxy/fluoro groups).
  • Comparative studies with and could elucidate the role of halogenation in bioactivity, while serves as a solubility benchmark.

Biological Activity

The compound 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN3O3C_{15}H_{16}FN_3O_3, with a molecular weight of approximately 305.31 g/mol. The structure includes a fluorinated phenyl group and a pyrimidine moiety, which contribute to its pharmacological properties.

Biological Activities

  • Anticancer Activity
    • Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines such as PC-3 (prostate cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range (0.67 to 0.87 µM) .
    • A comparative analysis indicated that certain derivatives led to apoptosis in cancer cells, highlighting their potential as anticancer agents .
  • Antimicrobial Activity
    • The oxadiazole scaffold has been associated with antimicrobial effects against both gram-positive and gram-negative bacteria. Compounds in this class have shown promising results against Staphylococcus spp., indicating potential applications in treating infections .
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
  • Anti-inflammatory Effects
    • Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

Study Findings Cell Line Tested IC50 Values (µM)
Arafa et al. Significant anticancer activityPC-3, HCT-1160.67 - 0.87
Dhokare et al. Anti-inflammatory effects observedVarious inflammatory modelsNot specified
PMC8704594 Strong bactericidal effectStaphylococcus spp.Not specified

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Some derivatives inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation: The compound may modulate receptor activity linked to inflammation or cell proliferation.

Q & A

Q. Basic Characterization :

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to verify substituent positions and aromatic proton splitting patterns.
  • FTIR : Confirm the presence of oxadiazole C=N and C-O-C stretches (1,550–1,600 cm1^{-1}) .
    Advanced Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry. For example, analogous oxadiazole derivatives with fluorophenyl groups have been resolved via SC-XRD to confirm dihedral angles between aromatic rings, which influence electronic properties .

How can researchers evaluate the biological activity of this compound against structurally similar analogs?

Basic Screening : Perform in vitro assays (e.g., antimicrobial, anticancer) using standardized protocols. Compare IC50_{50} values against analogs like 5-(3-fluoro-4-methoxyphenyl)oxazole, noting enhanced lipophilicity from the pyrimidine moiety .
Advanced SAR Studies : Use molecular docking to map interactions between the oxadiazole core and target proteins (e.g., bacterial enzymes or cancer cell receptors). Fluorine’s electron-withdrawing effects and methoxy groups’ hydrogen-bonding potential should be modeled to explain activity trends .

What computational strategies can predict the compound’s reactivity and stability?

Basic Modeling : Density Functional Theory (DFT) calculations can optimize ground-state geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability .
Advanced Dynamics : Molecular dynamics simulations in explicit solvent (e.g., water or DMSO) evaluate conformational flexibility and aggregation tendencies, which are critical for bioavailability .

How should contradictory bioactivity data across studies be resolved?

Basic Reconciliation : Cross-validate assays under identical conditions (pH, temperature, cell lines). For instance, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .
Advanced Meta-Analysis : Apply machine learning to aggregate data from structurally related oxadiazoles (e.g., 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)-1H-1,2,3-triazol-5-amine) and identify trends in substituent effects .

What strategies mitigate regioselectivity challenges during synthesis?

Basic Control : Use directing groups (e.g., methoxy substituents on the phenyl ring) to favor cyclization at the 5-position of the oxadiazole .
Advanced Catalysis : Transition-metal catalysts (e.g., Pd/Cu systems) can enhance regioselectivity in heterocycle formation, as seen in pyrazole-oxadiazole hybrid syntheses .

How does the compound’s solid-state packing affect its physicochemical properties?

Basic Analysis : SC-XRD data for analogous compounds reveal π-π stacking between pyrimidine and fluorophenyl rings, which may enhance thermal stability .
Advanced Characterization : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) correlate melting points and decomposition profiles with intermolecular interactions .

What in vitro models assess metabolic stability for drug development?

Basic Assays : Incubate the compound with liver microsomes to measure cytochrome P450-mediated degradation. Fluorine atoms often reduce metabolic clearance by blocking oxidation sites .
Advanced Profiling : Use LC-MS/MS to identify major metabolites and quantify half-life in hepatocyte cultures, comparing results with computational predictions of metabolic hotspots .

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